N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanylacetamide side chain and a 2,6-dimethylphenyl substituent. The 2,6-dimethylphenyl group likely contributes to lipophilicity and steric effects, influencing solubility and target selectivity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-7-9-15(2)19(14)24-18(27)13-30-23-25-20-17(16-10-5-4-6-11-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHKWCJNUTNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O2S2
- Molecular Weight : 435.6 g/mol
- Purity : Typically around 95%.
The compound features a thienopyrimidine core, which is known for diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is thought to involve several molecular interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : It could bind to receptors that modulate gene expression or metabolic processes.
- Cell Cycle Regulation : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, which may be relevant for this compound as well .
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives often exhibit antimicrobial properties. For instance:
- Compounds with similar structures have shown significant activity against various bacterial strains and fungi. The mechanism typically involves disrupting cellular processes critical for microbial survival .
Anticancer Potential
Studies have highlighted the anticancer potential of thienopyrimidine derivatives:
- In Vitro Studies : Compounds with thienopyrimidine cores have demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis and cell cycle arrest. For example, derivatives have been shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
Case Studies
- Case Study on Leukemia Cells : A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens, showing promising results with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives are known for their antimicrobial properties. Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Anticancer Potential
Emerging studies suggest that thienopyrimidine derivatives may possess anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Preliminary findings indicate that related compounds can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of thienopyrimidine compounds has been documented in several studies. These compounds may inhibit inflammatory mediators and cytokines, providing a basis for their use in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thienopyrimidine derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition zones in agar diffusion assays .
Case Study: Anticancer Activity
In vitro studies have shown that certain thienopyrimidine derivatives induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a promising avenue for further research into their use as anticancer agents .
Comparison with Similar Compounds
Key Observations:
The tetrahydrofuran-sulfamoyl core in introduces polarity, reflected in its lower melting point (174–176°C vs. >230°C for chlorophenyl analogs).
Substituent Effects: Chlorophenyl Groups: Chlorine atoms in increase molecular weight and melting point due to enhanced intermolecular halogen bonding. The trichlorophenyl derivative has the highest melting point (>258°C).
Synthetic Methodology :
- Acetamide and thioether linkages in the target compound likely follow synthetic routes similar to , involving nucleophilic substitution (e.g., thiol displacement) and amide coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
